2-(Chloromethyl)(213C)oxirane

Catalog No.
S3621729
CAS No.
159301-45-8
M.F
C3H5ClO
M. Wt
93.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)(213C)oxirane

CAS Number

159301-45-8

Product Name

2-(Chloromethyl)(213C)oxirane

IUPAC Name

2-(chloromethyl)(213C)oxirane

Molecular Formula

C3H5ClO

Molecular Weight

93.52 g/mol

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3+1

InChI Key

BRLQWZUYTZBJKN-LBPDFUHNSA-N

SMILES

C1C(O1)CCl

Canonical SMILES

C1C(O1)CCl

Isomeric SMILES

C1[13CH](O1)CCl

Isotope Labeling for Mechanistic Studies

The primary application of 2-(Chloromethyl)(213C)oxirane lies in its use as an isotope labeled substrate for mechanistic studies in organic chemistry. The carbon-13 isotope (13C) is a stable isotope with a different nuclear spin than the more common carbon-12 isotope (12C). This difference in nuclear spin properties can be exploited in techniques like nuclear magnetic resonance (NMR) spectroscopy .

By incorporating the 13C isotope at the 2nd position of the oxirane ring, scientists can track the fate of this specific carbon atom during a chemical reaction. NMR spectroscopy can then be used to detect the position and chemical environment of the 13C label in the reaction product. This information provides valuable insights into the reaction mechanism, helping researchers understand the step-by-step process by which the starting material is converted to the product .

2-(Chloromethyl)oxirane, also known as alpha-epichlorohydrin or 1-chloro-2,3-epoxypropane, is an organic compound belonging to the class of epoxides. It has the molecular formula C3H5ClOC_3H_5ClO and a molecular weight of approximately 92.524 g/mol. The structure of 2-(chloromethyl)oxirane features a three-membered cyclic ether ring consisting of one oxygen atom and two carbon atoms, with a chloromethyl group attached to one of the carbon atoms. This compound is recognized for its reactivity due to the presence of the epoxide functional group, which makes it a versatile intermediate in organic synthesis .

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common nucleophiles include sodium azide and potassium cyanide.
  • Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles in acidic or basic conditions, leading to various alcohols or diols depending on the nucleophile used .
  • Oxidation and Reduction: The compound can also undergo oxidation reactions, particularly involving its alcohol derivatives, and reduction reactions where phenolic groups may be converted to corresponding alcohols.

The biological activity of 2-(chloromethyl)oxirane has been a subject of study due to its potential toxicity. It is classified as a hazardous substance with carcinogenic properties. Studies have shown that exposure to high concentrations can lead to severe health effects, including respiratory distress and irritation of mucous membranes. In laboratory settings, it has been noted that high doses can result in mortality among test subjects, indicating its potential risk as a carcinogen .

Moreover, the compound's reactivity allows it to interact with biological molecules, which can lead to modifications in proteins and nucleic acids, potentially disrupting normal cellular functions .

The synthesis of 2-(chloromethyl)oxirane typically involves several methods:

  • Epoxidation of Allyl Chloride: This method employs peracids or hydrogen peroxide in the presence of a catalyst to convert allyl chloride into 2-(chloromethyl)oxirane.
  • Chlorination of Propylene: In industrial settings, propylene is chlorinated followed by epoxidation to yield this compound.
  • Nucleophilic Addition Reactions: Advanced synthetic routes may involve multi-step processes including nucleophilic addition followed by hydrolysis and chlorination steps .

2-(Chloromethyl)oxirane finds applications across various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is used in producing epoxy resins and other polymeric materials due to its ability to form cross-links with other compounds.
  • Biochemical Research: Its reactivity is exploited in biochemical studies for modifying biomolecules for research purposes .

Research on the interactions of 2-(chloromethyl)oxirane with biological systems has highlighted its potential effects on cellular components. Interaction studies have shown that this compound can modify proteins and nucleic acids through alkylation processes, which can lead to significant biological consequences such as mutagenesis or cell death under certain conditions .

Furthermore, investigations into its mechanism of action have revealed its capacity to induce oxidative stress within cells, contributing to its toxicological profile.

Several compounds share structural similarities with 2-(chloromethyl)oxirane. These include:

  • Epichlorohydrin (1-chloro-2,3-epoxypropane): A direct analog used similarly in industrial applications but lacks the chloromethyl group.
  • Glycidol (2-hydroxypropyl glycidyl ether): An epoxide that has different functional groups affecting its reactivity and biological properties.
  • Chloropropylene oxide (3-chloropropene oxide): Another epoxide variant that differs in chlorine placement but shares some reactivity traits.

Comparison Table

Compound NameMolecular FormulaUnique Features
2-(Chloromethyl)oxiraneC₃H₅ClOContains chloromethyl group; carcinogenic risk
EpichlorohydrinC₃H₅ClOLacks chloromethyl; widely used as solvent
GlycidolC₃H₈O₂Contains hydroxyl group; less toxic
Chloropropylene oxideC₄H₅ClOChlorine on different carbon; different reactivity

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2024-04-14

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